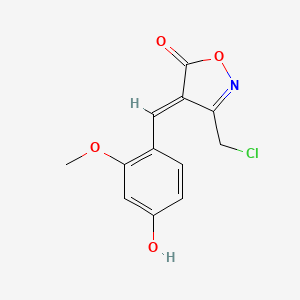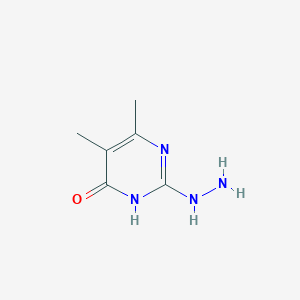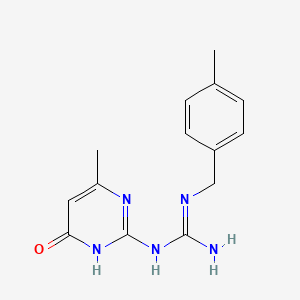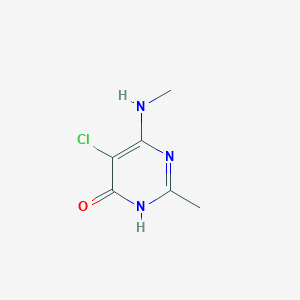![molecular formula C16H23ClN2O2 B1418321 2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 1000930-28-8](/img/structure/B1418321.png)
2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide
説明
2-Chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide, commonly known as 2C-N-DMBA, is an organic compound used in scientific research. It is a derivative of the widely used compound 2-chloro-N-methylbenzamide (2C-MB), and is used in various studies in the fields of biochemistry, physiology, and drug development. 2C-N-DMBA is a chiral molecule, and its two enantiomers can be used separately or in combination. It has been used to study the structure and function of proteins, as well as to investigate the pharmacological properties of drugs.
科学的研究の応用
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used for the modification of proteins and peptides to study their structure-function relationships, interactions, and dynamics .
Molecular Synthesis
In synthetic chemistry, this molecule serves as a building block for creating complex organic compounds. Its reactivity due to the chloro and acetamide groups makes it valuable for constructing molecular frameworks in medicinal chemistry .
Pharmacological Studies
Researchers employ this compound in pharmacology to develop new drugs. Its structural features allow for the creation of analogs that can interact with biological targets, aiding in the discovery of potential therapeutic agents .
Bioconjugation Techniques
Bioconjugation involves attaching two molecules together, which is crucial in developing diagnostic tools and drugs. This compound’s reactive groups make it suitable for linking biomolecules with other entities, enhancing their properties or tracking their location .
Chemical Biology
In chemical biology, this compound is used to probe biological systems. It can be incorporated into small molecules that interact with proteins or nucleic acids, helping to elucidate biological pathways and mechanisms .
Material Science
The compound’s unique structure is beneficial in material science for creating novel materials with specific properties. It can be used to synthesize polymers or other macromolecules that have applications in biotechnology and nanotechnology .
Analytical Chemistry
Analytical chemists use this compound as a standard or reagent in various analytical techniques. Its well-defined structure and reactivity profile make it suitable for calibrating instruments or as a reactant in chemical assays .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for developing new agrochemicals. Its chemical properties might be harnessed to create pesticides or herbicides with improved efficacy and safety profiles .
特性
IUPAC Name |
2-chloro-N-[[4-(dimethylamino)phenyl]methyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O2/c1-18(2)14-7-5-13(6-8-14)11-19(16(20)10-17)12-15-4-3-9-21-15/h5-8,15H,3-4,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBLKENLIXLKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN(CC2CCCO2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methoxy-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1418239.png)

![(3Z)-1H-Indole-2,3-dione 3-[(2-hydroxyethyl)-hydrazone]](/img/structure/B1418241.png)

![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![N-(3-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418245.png)
![Methyl 3-fluoro-4-{[(2-hydroxyphenyl)methylidene]-amino}benzoate](/img/structure/B1418247.png)

![3-[4-(4-Fluoro-3-trifluoromethylphenyl)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1418254.png)

![N-(3-Methoxypropyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418256.png)
![N-(2-Methoxyethyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418259.png)

